2-methyl-N-(piperidin-1-ylcarbonothioyl)benzamide
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Overview
Description
2-methyl-N-(piperidin-1-ylcarbonothioyl)benzamide is a compound that features a benzamide core with a piperidine ring and a thioamide group. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(piperidin-1-ylcarbonothioyl)benzamide typically involves the reaction of 2-methylbenzoic acid with piperidine and a thiocarbonyl reagent. One common method involves the use of potassium thiocyanate and ortho-toluylchloride under controlled conditions . The reaction is carried out in a suitable solvent, often under reflux, to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvent, temperature, and reaction time are critical parameters that are finely tuned in industrial settings to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(piperidin-1-ylcarbonothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide or piperidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzamides or piperidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 2-methyl-N-(piperidin-1-ylcarbonothioyl)benzamide involves its interaction with specific molecular targets. The piperidine ring and thioamide group are crucial for its binding affinity to certain enzymes or receptors. This interaction can modulate biological pathways, leading to the observed biological effects. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl)benzamide: Known for its anticancer properties.
N-(2,5-xylyl)carbamoylpiperidine: Studied for its antimicrobial activity.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: Investigated for anti-inflammatory properties
Uniqueness
2-methyl-N-(piperidin-1-ylcarbonothioyl)benzamide stands out due to its unique combination of a benzamide core with a piperidine ring and a thioamide group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C14H18N2OS |
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Molecular Weight |
262.37 g/mol |
IUPAC Name |
2-methyl-N-(piperidine-1-carbothioyl)benzamide |
InChI |
InChI=1S/C14H18N2OS/c1-11-7-3-4-8-12(11)13(17)15-14(18)16-9-5-2-6-10-16/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,15,17,18) |
InChI Key |
YNFSPVPZLOTUSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)N2CCCCC2 |
Origin of Product |
United States |
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